5-(3-Chloro-4-ethoxyphenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
5-(3-Chloro-4-ethoxyphenyl)-7-(2-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazolo-pyrimidine core substituted with chloro, ethoxy, and fluorophenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-ethoxyphenyl)-7-(2-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline derivatives, which undergo diazotization followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of strong acids like hydrochloric acid and sodium nitrite for diazotization, followed by cyclization under basic conditions using reagents such as sodium azide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent selection, temperature control, and purification steps are critical to achieving high-quality product suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-ethoxyphenyl)-7-(2-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
5-(3-Chloro-4-ethoxyphenyl)-7-(2-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-ethoxyphenyl)-7-(2-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit key enzymes involved in inflammatory processes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-4-methoxyphenyl)-7-(2-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
- 5-(3-Chloro-4-ethoxyphenyl)-7-(2-chlorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
- 5-(3-Bromo-4-ethoxyphenyl)-7-(2-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 5-(3-chloro-4-ethoxyphenyl)-7-(2-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro, ethoxy, and fluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C18H15ClFN5O |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
5-(3-chloro-4-ethoxyphenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15ClFN5O/c1-2-26-17-8-7-11(9-13(17)19)15-10-16(12-5-3-4-6-14(12)20)25-18(21-15)22-23-24-25/h3-10,16H,2H2,1H3,(H,21,22,24) |
InChI Key |
AWZZJPWUMZZGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4F)Cl |
Origin of Product |
United States |
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